3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYIHYHALOHVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675390 | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936728-22-2 | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936728-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Carboxy-5-fluorophenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Transition-Metal-Catalyzed Borylation
A common and efficient approach to prepare this compound is the palladium- or iridium-catalyzed borylation of aryl halides or aryl triflates bearing a fluorine substituent and a carboxylic acid or ester group. The general reaction involves the coupling of the aryl halide with bis(pinacolato)diboron in the presence of a suitable catalyst and base.
- Typical reaction conditions:
- Catalyst: Pd(dppf)Cl2 or Ir-based catalysts
- Base: Potassium acetate or potassium carbonate
- Solvent: DMSO, DMF, or dioxane
- Temperature: 80–110 °C
- Reaction time: 12–24 hours
This method provides high regioselectivity for the borylation at the 5-position relative to the fluorine substituent.
Preparation from 3-Fluoro-5-bromobenzoic Acid
One practical synthetic pathway starts from 3-fluoro-5-bromobenzoic acid:
- Starting material: 3-fluoro-5-bromobenzoic acid
- Borylation: Reaction with bis(pinacolato)diboron under Pd-catalysis to replace the bromine with the pinacol boronate group.
- Purification: Standard chromatographic techniques or crystallization to isolate the target boronate ester.
This method is well-documented for its efficiency and selectivity.
Detailed Reaction Scheme
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-Fluoro-5-bromobenzoic acid | Starting aryl halide | Ready for borylation |
| 2 | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMSO, 90 °C, 16 h | Palladium-catalyzed borylation | Formation of boronate ester |
| 3 | Work-up and purification | Extraction, chromatography | Pure 3-fluoro-5-(pinacolboronate)benzoic acid |
Alternative Methods and Modifications
Iridium-Catalyzed C–H Borylation: Direct borylation of 3-fluorobenzoic acid derivatives at the 5-position using iridium catalysts and bis(pinacolato)diboron has been reported, avoiding the need for pre-functionalized halides. This method offers a more atom-economical route but may require more stringent reaction conditions and catalyst optimization.
Hydrolysis of Boronate Esters: When starting from boronic acid derivatives protected as esters (e.g., pinacol esters), hydrolysis under mild acidic or basic conditions can yield the free boronic acid if desired.
Research Findings and Optimization Data
Recent patent literature and academic publications highlight the following:
Catalyst Efficiency: Pd(dppf)Cl2 has shown high turnover numbers and selectivity for the borylation of fluoro-substituted aryl bromides, minimizing side reactions such as deboronation or defluorination.
Solvent Effects: Polar aprotic solvents like DMSO or DMF enhance reaction rates and yields compared to less polar solvents.
Base Selection: Potassium acetate is preferred over stronger bases to avoid decomposition of sensitive boronate esters.
Temperature and Time: Optimal yields are obtained at 90–100 °C for 12–16 hours; prolonged heating may lead to degradation.
Data Table Summarizing Key Reaction Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | High selectivity for aryl bromides |
| Boron Source | Bis(pinacolato)diboron (1.2 eq) | Stoichiometric slight excess |
| Base | KOAc (2 eq) | Mild base to facilitate transmetalation |
| Solvent | DMSO, DMF, or dioxane | Polar aprotic solvents preferred |
| Temperature | 80–110 °C | Higher temps improve rate but risk side reactions |
| Reaction Time | 12–24 hours | Longer times may reduce purity |
| Yield | 70–90% | Depending on substrate and conditions |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety is highly reactive in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the fluoro group.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol, depending on the specific reaction conditions.
Major Products
Substituted Benzoic Acids: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions, which are valuable intermediates in pharmaceutical and material science applications.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Agents
One of the most significant applications of this compound is in the development of anticancer agents. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for targeting cancer cells. Studies have shown that derivatives of benzoic acid with boron-containing groups exhibit improved activity against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .
2. Drug Delivery Systems
The unique structural features of this compound allow it to be utilized in drug delivery systems. The boron atom can form complexes with drugs, enhancing their solubility and bioavailability. This property is particularly beneficial for hydrophobic drugs that require improved delivery mechanisms .
Applications in Materials Science
1. Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to undergo cross-linking reactions makes it suitable for creating high-performance materials used in coatings and adhesives . The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength.
2. Sensor Development
The fluorinated structure contributes to the development of sensitive sensors for detecting environmental pollutants or biological markers. The compound's reactivity allows it to participate in various chemical reactions that can be harnessed for sensor applications .
Applications in Organic Synthesis
1. Coupling Reactions
In organic synthesis, this compound can act as a coupling agent in Suzuki-Miyaura reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules . The presence of the dioxaborolane moiety facilitates the formation of aryl-boron intermediates that are essential for these coupling processes.
2. Synthesis of Novel Compounds
The versatility of this compound allows chemists to modify its structure to create new derivatives with enhanced properties or activities. For example, modifications can lead to compounds with improved pharmacological profiles or materials with tailored physical properties .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily related to its ability to participate in coupling reactions. The dioxaborolane moiety acts as a boron source, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes. This reactivity is crucial for the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation: Halogen vs. Alkyl Groups
a) 2-Chloro-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic Acid
- Molecular Formula : C₁₃H₁₆BClO₄
- Molecular Weight : 282.53 g/mol .
- Key Difference : Chlorine (Cl) at the 2-position vs. fluorine (F) in the target compound.
- Higher molecular weight and altered solubility (chlorine increases lipophilicity).
b) 4-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic Acid
Positional Isomerism: Boronate Ester Placement
a) 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic Acid
- CAS : 269409-73-6 .
- Melting Point : 206–211°C .
- Key Difference : Boronate ester at the 3-position (vs. 5-position in the target compound).
- Lower melting point than the 5-substituted analog due to less symmetric molecular packing .
b) 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic Acid
Heterocyclic Analogs
a) 3-Fluoro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine
- Molecular Formula: C₁₂H₁₅BFNO₂ .
- Key Difference : Pyridine ring replaces benzoic acid.
- Impact :
b) 5-Fluoro-2-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzonitrile
Key Research Findings
- Reactivity: Fluorine’s electron-withdrawing effect enhances the boronate ester’s electrophilicity, making the target compound more reactive in Suzuki-Miyaura couplings than non-fluorinated analogs .
- Solubility: The carboxylic acid group improves solubility in polar solvents (e.g., DMSO, ethanol), whereas methyl or nitrile substituents reduce it .
- Thermal Stability : 4-Substituted analogs exhibit higher melting points due to symmetric crystal packing, while steric hindrance in 3,5-disubstituted derivatives lowers melting points .
Biological Activity
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a boron-containing moiety enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H19BFNO4 |
| Molecular Weight | 301.142 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 432.6 ± 45.0 °C |
| Flash Point | 215.5 ± 28.7 °C |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic amino acids in enzymes. This characteristic is particularly relevant for its interactions with proteases and other enzymes involved in disease pathways.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes:
- SARS-CoV-2 Protease Inhibition : In vitro assays indicated that compounds similar to this compound can inhibit the main protease (Mpro) of SARS-CoV-2 by approximately 23% at a concentration of 20 μM . This suggests potential use in antiviral therapies.
- Enzyme Selectivity : The compound has shown selectivity for Mpro over other proteases like PLpro, which may reduce off-target effects and enhance therapeutic efficacy .
Case Studies
Several case studies have investigated the biological activity of boronic acid derivatives:
- Antiviral Activity : A focused library including boronic acids was screened for activity against SARS-CoV-2. Compounds with lower binding free energy values showed promising inhibitory activity against Mpro .
- Cancer Therapeutics : Boronic acids are being explored as potential agents in cancer therapy due to their ability to target specific enzymes involved in tumor growth and metastasis.
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes due to its structural features .
- In Vivo Efficacy : Preliminary animal studies indicate that compounds with similar structures can reduce tumor size and improve survival rates when administered in appropriate dosages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
